2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethan-1-amine
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Overview
Description
2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is a compound belonging to the class of triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry .
Preparation Methods
The synthesis of 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylaniline and benzoyl chloride.
Formation of Hydrazinecarbothioamide: 4-methylaniline is reacted with hydrazinecarbothioamide to form N-(4-methylphenyl)hydrazinecarbothioamide.
Acylation: The hydrazinecarbothioamide is then acylated with benzoyl chloride to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.
Cyclization: Cyclization of the acylated product leads to the formation of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.
Chemical Reactions Analysis
2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Scientific Research Applications
2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various bioactive compounds.
Biology: The compound exhibits cytotoxic activity against different cell lines and has potential as an antibacterial and antifungal agent.
Medicine: It is being investigated for its potential anti-HIV and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethan-1-amine can be compared with other triazole derivatives:
Similar Compounds: Compounds such as 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol and triazole-pyrimidine hybrids share similar structural features.
Uniqueness: The presence of the ethan-1-amine group in this compound distinguishes it from other triazole derivatives, contributing to its unique biological activities
Properties
IUPAC Name |
2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-15-10(7-8-12)13-14-11(15)9-5-3-2-4-6-9/h2-6H,7-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBHPAUETQSBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=CC=C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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